Urea vs. Thiourea Hydrogen-Bond Donor/Acceptor Profile Dictates Target Recognition
The target compound (urea, C=O) possesses a fundamentally different hydrogen-bond (H‑bond) pharmacophore compared to its direct thiourea analog, 1‑methyl‑3‑(3‑methyl‑1,1‑dioxidotetrahydrothiophen‑3‑yl)thiourea (C=S). The urea carbonyl is a stronger H‑bond acceptor than the thiocarbonyl, while the thiourea N‑H groups are more acidic and stronger H‑bond donors . This difference is quantifiable via H‑bond acceptor/donor counts and predicted polar surface area, which directly influence target‑ligand complementarity at GIRK channels.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) and donor (HBD) counts with predicted topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 5; HBD = 2; TPSA ≈ 89–98 Ų (estimated from ChemSpider analog data) |
| Comparator Or Baseline | 1‑Methyl‑3‑(3‑methyl‑1,1‑dioxidotetrahydrothiophen‑3‑yl)thiourea (CAS 507456‑16‑8): HBA = 4; HBD = 2; TPSA ≈ 70–80 Ų (estimated) |
| Quantified Difference | Urea: +1 H‑bond acceptor; larger TPSA (≈10–20 Ų higher). Thiourea: N‑H groups are stronger H‑bond donors (pKa ≈ 12–13 vs. urea pKa ≈ 14–15). |
| Conditions | In silico prediction (ACD/Labs Percepta, ChemAxon) for isolated molecules. |
Why This Matters
The distinct H‑bond pharmacophore determines which GIRK channel subunit interfaces the compound can productively engage, making the urea and thiourea analogs non-interchangeable in electrophysiology and binding assays.
